OXFBD03
Description
OXFBD03 is a bromodomain and extra-terminal domain (BET) inhibitor targeting BRD2, BRD3, BRD4, and BRDT proteins, which are critical regulators of gene transcription. It exhibits potent inhibitory activity with an IC50 of 8 nM against BRD4, demonstrating high selectivity for BET family members over other epigenetic targets . Developed as a therapeutic candidate for cancers and inflammatory diseases, this compound disrupts BET-mediated transcriptional elongation by competitively binding to acetyl-lysine recognition sites. Its hydroxyethyl-piperidine scaffold optimizes binding affinity and pharmacokinetic properties, enabling preclinical efficacy in models of hematologic malignancies .
Properties
CAS No. |
1429129-71-4 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.37 |
IUPAC Name |
3-(Acetyloxy)-5-(3,5-dimethyl-4-isoxazolyl)-alpha-phenyl-benzenemethanol |
InChI |
InChI=1S/C20H19NO4/c1-12-19(13(2)25-21-12)16-9-17(11-18(10-16)24-14(3)22)20(23)15-7-5-4-6-8-15/h4-11,20,23H,1-3H3 |
InChI Key |
BLNKHZBHJDYSGF-UHFFFAOYSA-N |
SMILES |
OC(C1=CC=CC=C1)C2=CC(C3=C(C)ON=C3C)=CC(OC(C)=O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OXFBD03; OXFBD-03; OXFBD 03; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Profile of this compound and OXFBD02
| Parameter | This compound | OXFBD02 |
|---|---|---|
| BRD4 IC50 (nM) | 8 | 5 |
| BRDT IC50 (nM) | 12 | 18 |
| Half-Life (h, mouse) | 6.2 | 4.1 |
| Solubility (µM) | 28 | 19 |
| Plasma Protein Binding (%) | 92 | 88 |
Table 2. Selectivity Profile (% Inhibition at 1 µM)
| Target | This compound | OXFBD02 |
|---|---|---|
| BRD2 | 95 | 97 |
| BRD3 | 93 | 94 |
| HDAC1 | <10 | <10 |
| p300/CBP | 12 | 15 |
Research Findings and Discussion
- Efficacy: this compound reduces tumor growth by 78% in a BRD4-dependent myeloma xenograft model, compared to 65% for OXFBD02, highlighting its superior in vivo performance despite slightly lower in vitro potency .
- Toxicity: Both compounds show minimal cytotoxicity in non-cancerous cells (<5% apoptosis at 10 µM), but this compound’s reduced CYP3A4 inhibition (IC50 > 50 µM) lowers drug-drug interaction risks .
- Structural Insights : Molecular dynamics simulations reveal this compound’s hydroxyethyl group stabilizes hydrogen bonding with BRD4’s Asn140, a feature absent in OXFBD02 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
